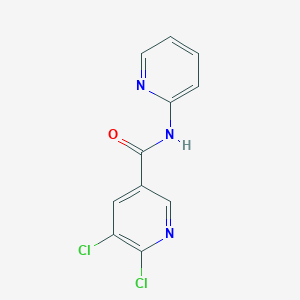

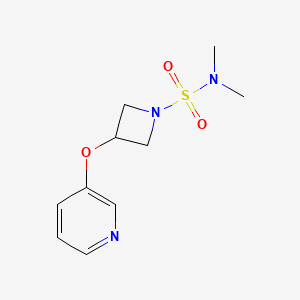

![molecular formula C18H20N2O5S B2839498 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide CAS No. 2034536-56-4](/img/structure/B2839498.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied for their anticancer properties . They are often designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

While the specific synthesis process for your compound is not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system and two thiophene rings . These substituent rings represent a donor–linker–acceptor conjugated system .Scientific Research Applications

Anticancer Activity

- Functionalized Sulfur-Containing Heterocyclic Analogs : Compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide have demonstrated potential in cancer treatment. A study found that hydroxyl-containing benzo[b]thiophene analogs showed selective antiproliferative activity against laryngeal cancer cells. These compounds enhanced antioxidant enzyme activity and reduced ROS production, correlated with their antiproliferative effect. They also induced apoptosis and cell cycle arrest in cancer cells, suggesting their potential in combinational chemotherapy (Haridevamuthu et al., 2023).

Synthesis and Characterization

- Novel Copper-Catalyzed Coupling Reactions : In the synthesis and characterization of complex organic compounds, copper-catalyzed reactions involving (hetero)aryl chlorides and amides have been important. A study involving Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst showed efficient Goldberg amidation with various (hetero)aryl chlorides and amides (De, Yin & Ma, 2017).

Organic Synthesis Applications

- Acid-Catalyzed Rearrangement for Synthesis : The compound's structure lends itself to novel synthetic routes. For instance, acid-catalyzed rearrangement of certain oxiranes leads to the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's relevance in the development of new synthetic methodologies (Mamedov et al., 2016).

Drug Design and Development

- Anti-HIV Agents : Compounds structurally similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide have been explored for their potential in treating HIV. A study synthesized 5-alkyl-6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones, which showed high activity against the HIV-1 strain, indicating the relevance of such structures in the development of new antiviral drugs (Li et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds have shown activity against various cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes. For instance, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The compound’s action results in molecular and cellular effects such as cell cycle arrest and apoptosis . These effects contribute to its potential anticancer activity.

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c21-7-4-12(13-5-8-26-10-13)3-6-19-17(22)18(23)20-14-1-2-15-16(9-14)25-11-24-15/h1-2,5,8-10,12,21H,3-4,6-7,11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBAXNJCGTCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

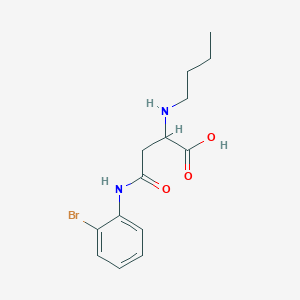

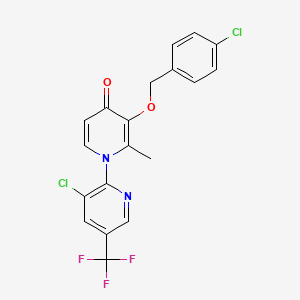

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

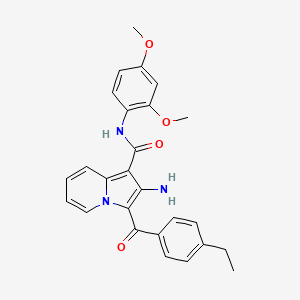

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

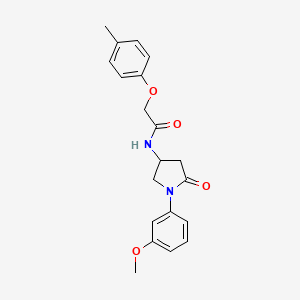

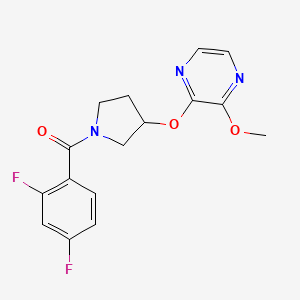

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

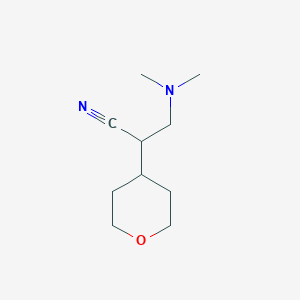

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)

![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)